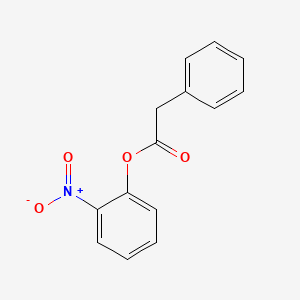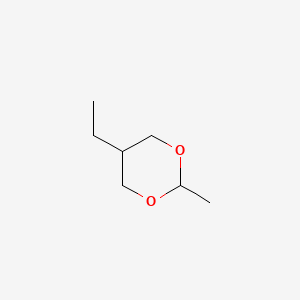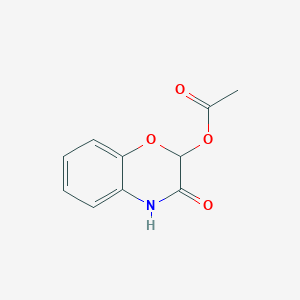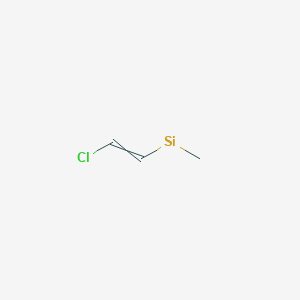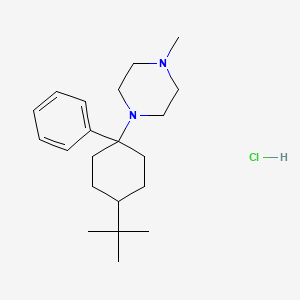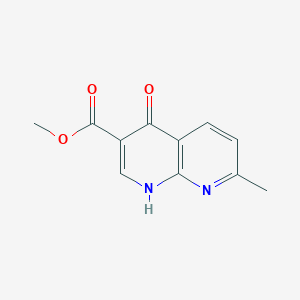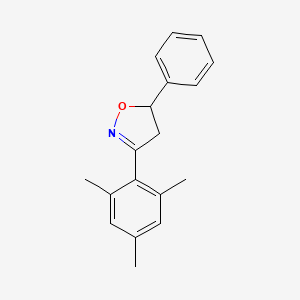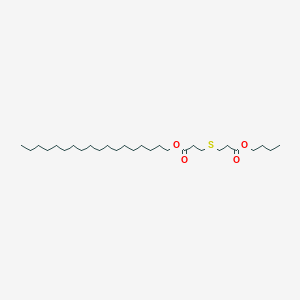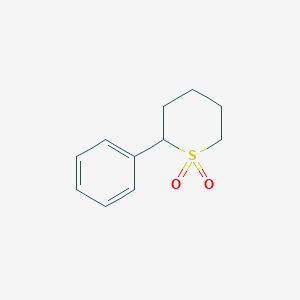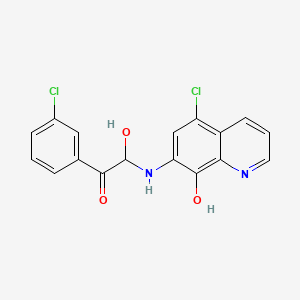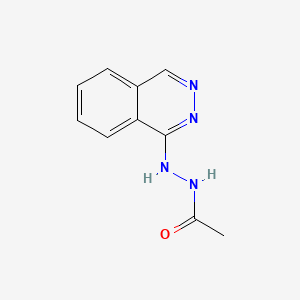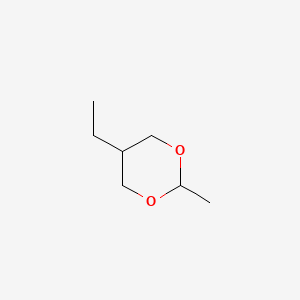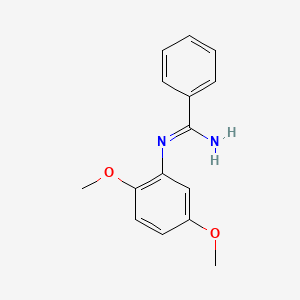
N-(2,5-Dimethoxyphenyl)benzamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dimethoxyphenyl)benzamidine: is an organic compound with the molecular formula C15H16N2O2. It is a derivative of benzamidine, where the phenyl ring is substituted with two methoxy groups at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxyphenyl)benzamidine typically involves the reaction of 2,5-dimethoxyaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate benzamide, which is then converted to the desired benzamidine by treatment with an appropriate reagent .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethoxyphenyl)benzamidine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamidine moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(2,5-Dimethoxyphenyl)benzamidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-(2,5-Dimethoxyphenyl)benzamidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of serine proteases by binding to the active site of the enzyme, thereby preventing substrate access. This inhibition can modulate various biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Benzamidine: The parent compound, which lacks the methoxy substitutions.
N-(2,5-Dimethoxyphenyl)thiobenzamide: A sulfur-containing analogue.
2,5-Dimethoxybenzaldehyde: A related compound with an aldehyde functional group .
Uniqueness
N-(2,5-Dimethoxyphenyl)benzamidine is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its solubility, stability, and interaction with biological targets compared to its unsubstituted counterparts .
Properties
CAS No. |
23557-80-4 |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N'-(2,5-dimethoxyphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C15H16N2O2/c1-18-12-8-9-14(19-2)13(10-12)17-15(16)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,16,17) |
InChI Key |
WPIAHWDIBXWUFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


